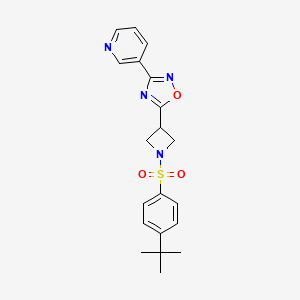

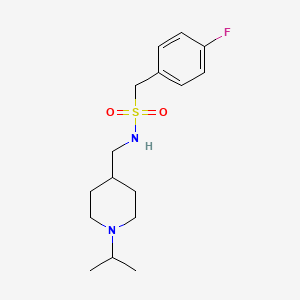

![molecular formula C21H22N2O2S B2723720 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396884-45-9](/img/structure/B2723720.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

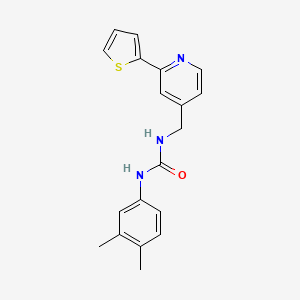

The compound is a urea derivative with a biphenyl and thiophen group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The biphenyl group is a common motif in organic chemistry and is known for its rigidity, which can be useful in drug design . The thiophen group is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the biphenyl and thiophen groups, along with the urea functionality. The biphenyl group would likely impart a degree of rigidity to the molecule, while the thiophen group could potentially participate in aromatic interactions .Chemical Reactions Analysis

Urea derivatives can undergo a variety of reactions. For example, they can participate in condensation reactions with carboxylic acids to form amides . The biphenyl group could potentially undergo electrophilic aromatic substitution reactions, while the thiophen group could undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the urea group could potentially result in hydrogen bonding interactions . The biphenyl and thiophen groups could potentially influence the compound’s lipophilicity .Applications De Recherche Scientifique

Organic Electronics and Polymer Solar Cells

Specific Scientific Field

The field of organic electronics focuses on developing electronic devices using organic materials. Within this field, polymer solar cells (PSCs) are a prominent area of research.

Application Summary

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

(let’s call it BDT-urea for brevity) has been investigated as an active layer material in PSCs. These solar cells aim to convert sunlight into electricity by utilizing organic semiconductors.

Experimental Procedures

Researchers synthesize BDT-urea and incorporate it into the active layer of PSCs. The active layer is sandwiched between two electrodes (typically indium tin oxide and aluminum). The following steps are involved:

Results and Outcomes

BDT-urea-based PSCs have shown promising results:

- BDT-urea’s molecular structure influences its band gap and energy levels, impacting device performance .

Multifunctional Additives in Organic Synthesis

Specific Scientific Field

Organic synthesis involves creating complex molecules. Multifunctional additives play a crucial role in enhancing synthetic efficiency.

Application Summary

Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP)

is a novel multifunctional additive. It integrates multiple functions into a single compound, streamlining synthetic processes .

Experimental Procedures

Results and Outcomes

DTYP simplifies synthetic routes:

Orientations Futures

Propriétés

IUPAC Name |

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYSHSFAWJPTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)